Fumaric acid, bis(trimethylsilyl) ester
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Overview
Description
It is characterized by the presence of two trimethylsilyl groups attached to a but-2-enedioate backbone . This compound is notable for its applications in organic synthesis and its role as a building block in various chemical reactions.
Preparation Methods
The synthesis of bis(trimethylsilyl) but-2-enedioate typically involves the reaction of but-2-enedioic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Bis(trimethylsilyl) but-2-enedioate undergoes various chemical reactions, including:
Cyclization Reactions: It can participate in cyclization reactions with acyl chlorides in the presence of aluminum trichloride, leading to the formation of polysubstituted furans.
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups using reagents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it can potentially undergo such reactions under appropriate conditions.
Scientific Research Applications
Bis(trimethylsilyl) but-2-enedioate is used in various scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Analytical Chemistry: It is employed in gas chromatography and mass spectrometry due to its volatility and stability.
Mechanism of Action
The mechanism of action of bis(trimethylsilyl) but-2-enedioate involves its ability to act as a silylating agent, introducing trimethylsilyl groups into other molecules. This modification can protect reactive sites during chemical reactions, making it a valuable tool in organic synthesis . The molecular targets and pathways involved are primarily related to its role as a protecting group and its reactivity with various functional groups.
Comparison with Similar Compounds
Bis(trimethylsilyl) but-2-enedioate can be compared with other similar compounds such as:
- 1,4-bis[3-(trimethylsilyl)pentyl] (2E)-but-2-enedioate
- 1,4-bis[3-(trimethylsilyl)butyl] (2E)-but-2-enedioate These compounds share the trimethylsilyl functional groups but differ in their specific structures and applications. Bis(trimethylsilyl) but-2-enedioate is unique in its specific reactivity and the types of reactions it can undergo, making it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C10H20O4Si2 |
---|---|
Molecular Weight |
260.43 g/mol |
IUPAC Name |
bis(trimethylsilyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C10H20O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h7-8H,1-6H3/b8-7+ |
InChI Key |
OITVFMRNHJZOHF-BQYQJAHWSA-N |
Isomeric SMILES |
C[Si](C)(C)OC(=O)/C=C/C(=O)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OC(=O)C=CC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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